molecular formula C19H16FNO4 B249260 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B249260
M. Wt: 341.3 g/mol
InChI Key: SNHOOTVRFDRRMX-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BFHDP, is a synthetic compound that has been extensively studied for its potential in various scientific research applications. This compound is a member of the pyrrolone family and has been found to exhibit a wide range of biochemical and physiological effects. We will also explore the scientific research applications of BFHDP and list potential future directions for research in this area.

Mechanism of Action

The mechanism of action of 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is complex and not fully understood. However, studies have shown that 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one can target specific signaling pathways in cells, including the MAPK/ERK pathway and the PI3K/Akt pathway. 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to inhibit the activity of certain enzymes, including histone deacetylases and DNA methyltransferases, which are involved in gene expression and regulation.
Biochemical and Physiological Effects:
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, protect neurons from oxidative stress, and improve cognitive function in animal models of Alzheimer's disease. 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one for lab experiments is that it is a synthetic compound that can be easily synthesized in the laboratory. This makes it readily available for research purposes. Another advantage is that 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied and its properties are well-known. This makes it a reliable and predictable compound for research purposes.
One limitation of 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one for lab experiments is that its mechanism of action is complex and not fully understood. This can make it difficult to design experiments to study its effects. Another limitation is that 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has not been extensively studied in human clinical trials, so its potential for use as a therapeutic agent in humans is not yet clear.

Future Directions

There are several potential future directions for research on 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research could be to further investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another area of research could be to study its effects on other signaling pathways and enzymes to gain a better understanding of its mechanism of action. Additionally, future research could focus on developing new synthetic analogs of 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one with improved properties for use in scientific research and potentially as therapeutic agents.

Synthesis Methods

4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. The chalcone intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then treated with acetic anhydride to form the corresponding pyrrolone. Finally, the pyrrolone is reacted with benzoyl chloride and sodium hydroxide to form 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential in various scientific research applications. One area of research where 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has shown promise is in the field of cancer research. Studies have shown that 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has anti-cancer properties and can induce apoptosis, or programmed cell death, in cancer cells. 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
Another area of research where 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has shown potential is in the field of neurodegenerative diseases. Studies have shown that 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one can protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to improve cognitive function in animal models of Alzheimer's disease.

properties

Product Name

4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C19H16FNO4

Molecular Weight

341.3 g/mol

IUPAC Name

(4Z)-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C19H16FNO4/c20-14-9-5-4-8-13(14)16-15(17(23)12-6-2-1-3-7-12)18(24)19(25)21(16)10-11-22/h1-9,16,22-23H,10-11H2/b17-15-

InChI Key

SNHOOTVRFDRRMX-ICFOKQHNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC=CC=C3F)/O

SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=CC=C3F)O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=CC=C3F)O

Origin of Product

United States

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